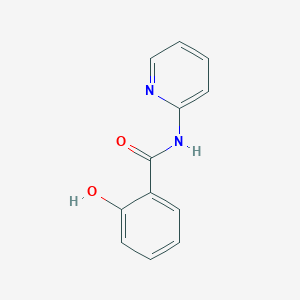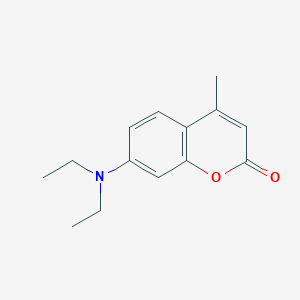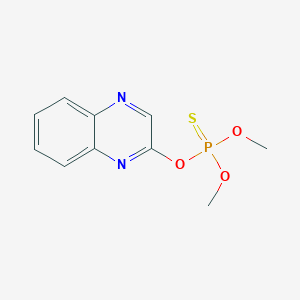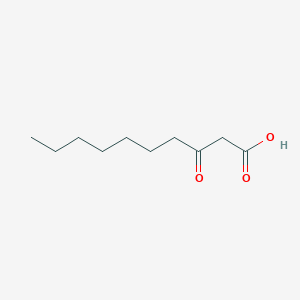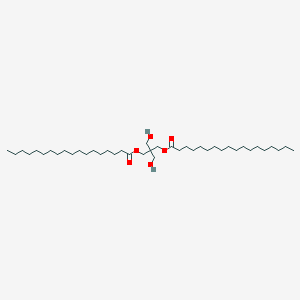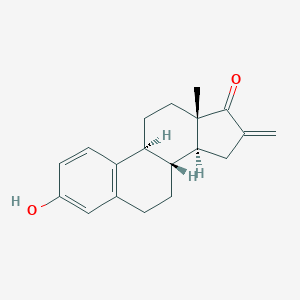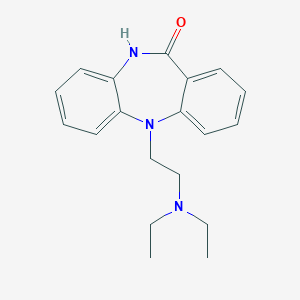
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- is a chemical compound that belongs to the family of benzodiazepines. It is commonly referred to as DIBD or dibenzodiazepine and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
DIBD acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DIBD are primarily mediated by its interaction with the GABA-A receptor. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, which are consistent with its ability to enhance GABAergic neurotransmission. DIBD has also been shown to have muscle relaxant properties and to inhibit the release of certain neurotransmitters, such as glutamate and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
DIBD has several advantages as a tool in scientific research. It has a high affinity for the GABA-A receptor and is selective for the α1 subunit, which is the most abundant subunit in the brain. This makes it a useful tool for studying the role of GABAergic neurotransmission in the central nervous system. Additionally, DIBD has a longer half-life than other benzodiazepines, which allows for longer experiments.
However, there are also limitations to the use of DIBD in lab experiments. One limitation is its low solubility, which can make it difficult to administer in certain experimental paradigms. Additionally, DIBD has a high affinity for the GABA-A receptor, which can lead to receptor desensitization and downregulation with repeated administration.
Zukünftige Richtungen
There are several future directions for the study of DIBD. One area of interest is the development of novel compounds that target specific subunits of the GABA-A receptor. Another area of interest is the study of the role of GABAergic neurotransmission in the pathophysiology of psychiatric and neurological disorders. Additionally, there is potential for the development of new therapeutic agents based on the structure of DIBD.
Synthesemethoden
The synthesis of DIBD involves the condensation of 2-amino-N,N-diethylethylamine with 2-nitrobenzophenone followed by catalytic hydrogenation. The resulting product is then purified by recrystallization. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
DIBD has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, DIBD has been used as a tool in neuroscience research to study the role of GABA receptors in the central nervous system.
Eigenschaften
CAS-Nummer |
14870-41-8 |
|---|---|
Produktname |
11H-DIBENZO(b,e)(1,4)DIAZEPIN-11-ONE, 5,10-DIHYDRO-5-(2-(DIETHYLAMINO)ETHYL)- |
Molekularformel |
C19H23N3O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
11-[2-(diethylamino)ethyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H23N3O/c1-3-21(4-2)13-14-22-17-11-7-5-9-15(17)19(23)20-16-10-6-8-12-18(16)22/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
AMORDSNWJXKHMV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)NC3=CC=CC=C31 |
Andere CAS-Nummern |
14870-41-8 |
Synonyme |
5-[2-(Diethylamino)ethyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



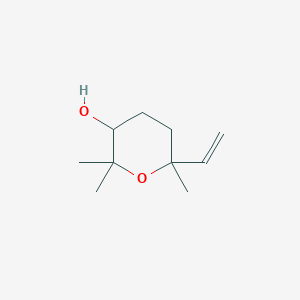
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)
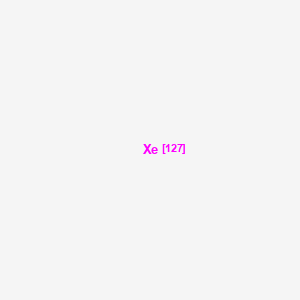
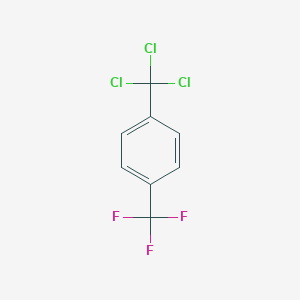

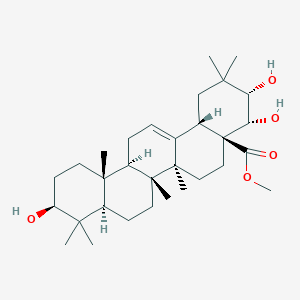
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)
